(4-Bromophenyl)(2-toluidino)acetonitrile
Description
(4-Bromophenyl)(2-toluidino)acetonitrile is a nitrile derivative featuring a 4-bromophenyl group and a 2-toluidino (2-methylanilino) substituent. Such modifications are critical in tuning reactivity and biological activity, as seen in related compounds used in pharmaceuticals and materials science .
Properties
Molecular Formula |
C15H13BrN2 |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-(2-methylanilino)acetonitrile |
InChI |
InChI=1S/C15H13BrN2/c1-11-4-2-3-5-14(11)18-15(10-17)12-6-8-13(16)9-7-12/h2-9,15,18H,1H3 |
InChI Key |
JREQPCLUMBDHPA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(C#N)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC=CC=C1NC(C#N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physical properties of (4-bromophenyl)(2-toluidino)acetonitrile with structurally related nitriles:
Key Observations :
- Molecular Weight and Steric Effects: The 2-toluidino group increases molecular weight compared to simpler analogs, likely elevating boiling point and density due to enhanced van der Waals interactions.
- Electronic Effects: The methyl group in 2-toluidino is electron-donating, which may slightly raise the pKa compared to amino derivatives (e.g., 4.83 → ~5.2) .
Reactivity Trends :
- Electron-withdrawing bromophenyl groups enhance electrophilicity at the nitrile carbon, facilitating nucleophilic additions .
- The 2-toluidino group may slow reaction kinetics due to steric hindrance compared to unsubstituted anilino derivatives .
Comparison of Bioactivity :
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